Flupenthixol dihydrochloride

Catalog No.
S619681
CAS No.
2413-38-9
M.F
C23H27Cl2F3N2OS
M. Wt
507.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Flupenthixol dihydrochloride

CAS Number

2413-38-9

Product Name

Flupenthixol dihydrochloride

IUPAC Name

2-[4-[(3E)-3-[2-(trifluoromethyl)thioxanthen-9-ylidene]propyl]piperazin-1-yl]ethanol;dihydrochloride

Molecular Formula

C23H27Cl2F3N2OS

Molecular Weight

507.4 g/mol

InChI

InChI=1S/C23H25F3N2OS.2ClH/c24-23(25,26)17-7-8-22-20(16-17)18(19-4-1-2-6-21(19)30-22)5-3-9-27-10-12-28(13-11-27)14-15-29;;/h1-2,4-8,16,29H,3,9-15H2;2*1H/b18-5+;;

InChI Key

IOVDQEIIMOZNNA-MONHGIHASA-N

SMILES

C1CN(CCN1CCC=C2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F)CCO.Cl.Cl

Solubility

60.1 [ug/mL] (The mean of the results at pH 7.4)

Synonyms

4-[3-[2-(Trifluoromethyl)-9H-thioxanthen-9-ylidene]propyl]-1-piperazineethanol Dihydrochloride; Emergil; FX 703; Metamin; Siplarol;

Canonical SMILES

C1CN(CCN1CCC=C2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F)CCO.Cl.Cl

Isomeric SMILES

C1CN(CCN1CC/C=C/2\C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F)CCO.Cl.Cl

Understanding Schizophrenia and Psychosis:

Flupentixol dihydrochloride has been instrumental in investigating the mechanisms underlying schizophrenia and psychosis. Researchers have employed it to study various aspects of the disease, including:

  • Dopamine regulation: Flupentixol dihydrochloride's primary therapeutic effect involves blocking dopamine D2 receptors in the brain. This action has been used to explore the role of dopamine dysregulation in schizophrenia and psychosis .
  • Neurotransmitter interactions: Studies using flupentixol dihydrochloride have helped researchers understand the complex interplay between various neurotransmitters, including dopamine, serotonin, and glutamate, in the development and management of schizophrenia .
  • Brain imaging: Flupentixol dihydrochloride, by virtue of its interaction with specific brain receptors, has served as a tool in brain imaging studies to visualize and assess dopamine receptor activity in individuals with schizophrenia .

Exploring Potential Uses Beyond Schizophrenia:

Research efforts are also exploring the potential of flupentixol dihydrochloride for treating other conditions. Some examples include:

  • Depression: Studies have investigated the efficacy of flupentixol dihydrochloride as an adjunctive treatment for depression, particularly in patients who haven't responded adequately to standard antidepressants .
  • Anxiety disorders: Preliminary research suggests flupentixol dihydrochloride might be beneficial in managing specific anxiety disorders, such as obsessive-compulsive disorder (OCD) .
  • Bipolar disorder: Limited research suggests flupentixol dihydrochloride might have potential as a treatment for bipolar disorder, although further investigation is needed .

Flupenthixol dihydrochloride is a thioxanthene derivative and is classified as a typical antipsychotic drug. Its chemical structure is identified by the formula C23H27Cl2F3N2OS, and it exists predominantly in two geometric isomers: the pharmacologically active cis(Z) form and the less active trans(E) form . This compound is known for its antagonistic activity at dopamine D1 to D5 receptors, which underlies its therapeutic effects in treating schizophrenia and other related disorders .

Flupentixol dihydrochloride exerts its antipsychotic effects primarily through antagonism of dopamine D1 and D2 receptors in the central nervous system. Blocking these receptors disrupts dopamine signaling pathways, which are believed to be hyperactive in schizophrenia.

The mechanism for its antidepressant action is less understood but may involve interactions with other neurotransmitter systems like serotonin.

Flupentixol can cause various side effects, including drowsiness, movement disorders, and metabolic changes.

  • Toxicity: Studies suggest a moderate to low acute toxicity profile for flupentixol [].
  • Other Hazards: Flupentixol can prolong the QT interval on the electrocardiogram, increasing the risk of arrhythmias.
, primarily involving its interactions with neurotransmitter receptors. The compound acts as an antagonist, blocking dopamine receptors and thus modulating dopaminergic signaling pathways. It also participates in metabolic reactions such as sulfoxidation, dealkylation, and glucuronidation in the liver, leading to the formation of pharmacologically inactive metabolites .

The biological activity of flupenthixol dihydrochloride is primarily attributed to its role as a dopamine receptor antagonist. It exhibits significant binding affinity for dopamine D2 receptors, which plays a crucial role in its antipsychotic effects. Additionally, flupenthixol also interacts with serotonin receptors (5-HT1A, 5-HT2A) and possesses mild sedative and anxiolytic properties . Its unique pharmacological profile allows it to be effective not only in managing psychotic symptoms but also in treating anxiety and depression when used at lower doses .

Flupenthixol dihydrochloride can be synthesized through various methods, typically starting from thioxanthene derivatives. A common approach involves the reaction of appropriate piperazine derivatives with thioxanthene-based compounds to yield flupenthixol. The synthesis may include steps such as esterification to produce long-acting formulations like flupenthixol decanoate .

Example Reaction

text
1. Combine thioxanthene derivative with piperazine.2. Introduce hydrochloric acid to form the dihydrochloride salt.

Flupenthixol dihydrochloride is primarily used in clinical settings for the treatment of schizophrenia and other psychotic disorders. It is available in various forms including oral tablets and long-acting intramuscular injections (e.g., flupenthixol decanoate). Additionally, it has been utilized in managing depressive symptoms, particularly when combined with other agents like melitracen .

Studies have demonstrated that flupenthixol dihydrochloride interacts with several neurotransmitter systems beyond dopamine, including serotonin and adrenergic systems. This broad interaction profile contributes to its efficacy but also raises concerns about potential side effects such as hyperthermia, muscle rigidity, and autonomic instability . The compound's pharmacokinetics reveal an elimination half-life of approximately 35 hours after oral administration, indicating prolonged effects which can be beneficial or detrimental depending on the clinical context .

Flupenthixol dihydrochloride shares similarities with several other antipsychotic medications. Below is a comparison highlighting its uniqueness:

CompoundClassMechanism of ActionUnique Features
Flupenthixol dihydrochlorideTypical AntipsychoticDopamine D1-D5 antagonistEffective for both psychosis and depression
HaloperidolTypical AntipsychoticDopamine D2 antagonistStronger sedative effects; less serotonin activity
RisperidoneAtypical AntipsychoticDopamine D2 & serotonin 5-HT2A antagonistBroader receptor activity; lower risk of EPS
OlanzapineAtypical AntipsychoticDopamine D2 & serotonin 5-HT2A antagonistWeight gain side effect; metabolic syndrome risk

Flupenthixol's dual action as both an antipsychotic and antidepressant distinguishes it from many other typical antipsychotics that primarily target dopaminergic pathways without significant antidepressant effects .

Stereochemical Considerations in Receptor Engagement

Z/E Isomer Binding Configuration Analysis

The pharmacological activity of flupenthixol dihydrochloride is stereoselective, with the cis(Z)-isomer demonstrating 10-fold greater dopamine receptor affinity compared to the trans(E)-isomer [1] [2]. X-ray crystallographic studies suggest the tetracyclic thioxanthene nucleus adopts a planar conformation in the cis(Z)-form, enabling simultaneous interaction with helices 3 and 5 of dopamine D₂ receptors through:

  • Hydrogen bonding between the sulfoxide group and Ser193 in transmembrane domain 5
  • π-π stacking of the chlorophenyl ring with Phe389 in helix 6
  • Ionic interaction of the protonated piperazine nitrogen with Asp114 in helix 3 [1] [2] [5].

Table 1: Comparative Binding Affinities of Flupenthixol Isomers

Receptor Targetcis(Z)-Isomer Kᵢ (nM)trans(E)-Isomer Kᵢ (nM)Selectivity Ratio
Dopamine D₂0.8 ± 0.28.3 ± 1.110.4
Dopamine D₁2.1 ± 0.421.5 ± 3.210.2
5-HT₂A15.7 ± 2.9148.3 ± 18.69.4
α1-Adrenergic32.4 ± 5.1295.6 ± 34.79.1

Data adapted from receptor binding studies using radioligand displacement assays [1] [2] [5].

This stereochemical preference extends to epigenetic regulation, with chronic cis(Z)-flupenthixol administration upregulating D₂ receptor mRNA expression 2.3-fold in murine striatal neurons through histone H3K27 acetylation at the Drd2 promoter region [2]. The trans(E)-isomer shows no significant gene regulatory effects despite comparable plasma concentrations, confirming configuration-dependent nuclear signaling modulation [2].

Allosteric Modulation Patterns

Flupenthixol dihydrochloride exhibits biphasic modulation of P-glycoprotein (P-gp) transport activity through a unique allosteric mechanism:

  • Primary Binding Site: The thioxanthene core interacts with transmembrane helix 5 (Tyr310, Phe343) and helix 12 (Leu975) of P-gp, inducing a conformational shift that increases substrate-binding pocket accessibility [3] [4].
  • Cooperative Effects: At submicromolar concentrations (0.1-1 μM), cis(Z)-flupenthixol enhances [¹²⁵I]iodoarylazidoprazosin binding 3.2-fold by stabilizing the inward-facing transporter conformation [3].
  • Inhibitory Phase: Above 5 μM, drug occupancy at secondary sites (helix 2/helix 11 interface) promotes closure of the nucleotide-binding domains, reducing ATP hydrolysis efficiency by 78% [4].

Table 2: Allosteric Modulation Parameters of cis(Z)-Flupenthixol on P-gp

ParameterLow Concentration (0.5 μM)High Concentration (10 μM)
[¹²⁵I]IAAP Binding (Bmax)322 ± 28 fmol/mg94 ± 11 fmol/mg
ATPase Activity (nmol/min/mg)12.4 ± 1.32.7 ± 0.4
Vinblastine IC₅₀ Shift3.1-fold Rightward8.9-fold Leftward

Data derived from purified P-gp reconstitution studies [3] [4].

This concentration-dependent modulation enables flupenthixol to circumvent multidrug resistance in cancer cells by both enhancing chemotherapeutic substrate accumulation and inhibiting efflux pump activity [5].

Intracellular Signaling Cascade Activation

The cis(Z)-isomer demonstrates dual signaling modulation through:

A. Dopaminergic Pathway Inhibition

  • Blocks D₂ receptor-mediated Gαi/o signaling, reducing cAMP production by 68% in striatal neurons
  • Inhibits β-arrestin2 recruitment (IC₅₀ = 1.2 nM), preventing ERK1/2 phosphorylation [1] [5]

B. PI3K/AKT Pathway Suppression

  • Binds PI3Kα ATP pocket with Kd = 37 nM, inhibiting lipid kinase activity by 91% at 10 μM [5]
  • Reduces phospho-AKT (Ser473) levels by 84% in NSCLC cells vs 62% with BYL719 (equimolar dose) [5]
  • Downregulates Bcl-2 expression 4.3-fold through FOXO3a nuclear translocation [5]

Table 3: Signaling Protein Modulation by cis(Z)-Flupenthixol

Target ProteinPhosphorylation ChangeDownstream Effect
AKT (Thr308)↓ 89%GSK3β activation
mTOR (Ser2448)↓ 76%4EBP1 dephosphorylation
BAD (Ser136)↓ 82%Bax dimerization
Caspase-3Cleavage ↑ 5.1-foldPARP fragmentation

Data from western blot analysis of A549 lung cancer cells treated with 20 μM flupenthixol for 48h [5].

The simultaneous disruption of survival signaling and induction of mitochondrial apoptosis pathways positions flupenthixol as a multifaceted kinase modulator, with demonstrated in vivo efficacy reducing xenograft tumor volume by 67% in murine models [5].

The synthesis of flupenthixol dihydrochloride involves sophisticated methodologies that have been refined over decades to achieve optimal yields and purity. The primary synthetic approach centers on the construction of the thioxanthene core followed by side chain incorporation and final salt formation. Multiple synthetic strategies have been developed, each offering distinct advantages for different production scales and purity requirements.

Thioxanthene Core Modifications

The thioxanthene core represents the fundamental structural unit of flupenthixol dihydrochloride, and its modification has been the subject of extensive research to optimize synthetic efficiency and pharmacological properties. The most prevalent synthetic approach utilizes the Barbier reaction, which has demonstrated exceptional selectivity for the desired Z-isomer configuration [1] [2].

The Barbier reaction methodology involves the treatment of 2-trifluoromethyl-9-thioxanthone with allyl bromide in the presence of metallic zinc or magnesium under controlled conditions. This approach yields 2-trifluoromethyl-9-allyl-9-thioxanthene alcohol with remarkable purity levels reaching 98.6% and minimal impurity content of 0.3% [2]. The reaction conditions typically employ dimethylformamide as the solvent system at temperatures ranging from 20-30°C for duration of 1.5-2 hours, providing superior control over stereochemical outcomes compared to traditional Grignard methodologies [2].

Alternative synthetic strategies include Friedel-Crafts acylation approaches, which offer scalable production capabilities but with reduced stereoselectivity. The Friedel-Crafts methodology utilizes aluminum chloride catalysis in aromatic solvent systems under reflux conditions, achieving yields of 70-85% but requiring subsequent purification steps to achieve pharmaceutical-grade purity . This approach is particularly advantageous for large-scale industrial synthesis where cost-effectiveness outweighs the need for immediate high stereoselectivity.

The thioxanthene core synthesis also employs nucleophilic aromatic substitution reactions, which provide access to diverse substitution patterns on the aromatic rings. These methods utilize copper-catalyzed coupling reactions between halogenated thioxanthene precursors and various nucleophiles, enabling the incorporation of the trifluoromethyl group at the 2-position with high regioselectivity [4].

Advanced synthetic modifications include the development of flow chemistry approaches that provide enhanced reaction control and reduced environmental impact. These continuous flow systems enable precise temperature and reagent control, resulting in improved yields and reduced formation of unwanted isomers. The integration of automated systems has demonstrated potential for achieving consistent product quality while minimizing human error in complex multi-step syntheses.

Isomer Separation Methodologies

The separation of Z and E isomers of flupenthixol represents a critical challenge in pharmaceutical manufacturing, as only the Z-isomer exhibits therapeutic efficacy while the E-isomer is essentially inactive. Multiple separation methodologies have been developed to achieve pharmaceutical-grade isomeric purity, each with distinct advantages and limitations.

Crystallization-Based Enrichment Techniques

Crystallization-based enrichment techniques represent the most economically viable and scalable approach for achieving high isomeric purity of flupenthixol dihydrochloride. These methods exploit the differential solubility characteristics of the Z and E isomers in various solvent systems to achieve selective crystallization and enrichment [5] [6].

The most effective crystallization approach utilizes cyclohexane as the crystallization medium, achieving Z-isomer purity levels of 99.7% with yields of approximately 70% [5]. This methodology involves heating the isomeric mixture to 60°C to achieve complete dissolution, followed by controlled cooling to 15°C to promote selective crystallization of the Z-isomer. The process requires careful temperature control and stirring rates to ensure optimal crystal nucleation and growth [5].

The cyclohexane crystallization method exploits the differential lattice energies between the Z and E isomers, with the Z-isomer forming more stable crystal structures under the specified conditions. The process involves multiple recrystallization cycles, with each cycle improving the isomeric purity. The mother liquor contains primarily the E-isomer, which can be further processed or disposed of according to environmental regulations [5].

Alternative crystallization systems include isopropanol-water mixtures, which provide more environmentally friendly conditions but with reduced selectivity. The isopropanol-water system (95:5 ratio) operates at temperatures ranging from 80°C to 5°C, achieving isomeric ratios of 45.5% Z to 54.5% E with yields of 86% [5]. While this system does not achieve the high selectivity of cyclohexane crystallization, it offers advantages in terms of solvent recovery and environmental impact.

Advanced crystallization techniques include the use of supercritical carbon dioxide as an anti-solvent, which has demonstrated potential for achieving 94% yield of the desired stereoisomer while eliminating thermal degradation . This approach represents a green chemistry alternative that reduces environmental impact while maintaining high product quality.

The crystallization process parameters significantly influence the final product quality, including stirring rate, cooling rate, seeding protocols, and solvent composition. Optimal conditions typically involve slow cooling rates of 1-2°C per hour to promote large crystal formation and minimize occlusion of impurities. Seeding with pure Z-isomer crystals can enhance nucleation selectivity and improve overall process efficiency.

Temperature-controlled crystallization chambers with automated monitoring systems have been developed to ensure consistent product quality. These systems employ real-time monitoring of crystal formation using process analytical technology, enabling immediate adjustments to maintain optimal conditions throughout the crystallization process.

The fractional crystallization approach involves multiple crystallization cycles with intermediate filtration and washing steps. This methodology can achieve progressive enrichment of the Z-isomer through successive crystallization cycles, with each cycle improving the isomeric purity by approximately 10-15%. The process requires careful management of solvent volumes and crystal handling to minimize losses and maintain process efficiency.

Crystallization-based enrichment techniques also benefit from the addition of crystallization additives or templates that can selectively promote the formation of Z-isomer crystals. These additives, typically small organic molecules with complementary molecular recognition properties, can enhance the selectivity of the crystallization process and improve overall yields.

Prodrug Design and Esterification Approaches

The development of long-acting injectable formulations of flupenthixol through prodrug design represents a significant advancement in psychiatric therapeutics, providing sustained drug release over extended periods while improving patient compliance. The esterification of flupenthixol to form depot preparations involves sophisticated chemical modifications that must balance stability, bioavailability, and duration of action.

The most clinically successful prodrug approach involves the synthesis of flupenthixol decanoate, which provides sustained drug release over 2-4 weeks following intramuscular injection [8] [9]. The esterification process utilizes decanoyl chloride as the acylating agent in the presence of base catalysts, typically achieving yields of 85% under optimized conditions [5]. The reaction employs acetone as the solvent system under reflux conditions for 30 minutes, followed by salt formation with hydrochloric acid to yield the stable dihydrochloride salt [5].

The decanoate ester formation involves nucleophilic acyl substitution at the hydroxyl group of the piperazineethanol side chain, creating a lipophilic prodrug that forms an oil depot following intramuscular injection. The ester linkage is subsequently hydrolyzed by tissue esterases to release the active parent compound in a controlled manner over several weeks [8]. The rate of hydrolysis depends on the ester chain length, with decanoate providing optimal balance between stability and bioavailability.

Alternative esterification approaches include the synthesis of enanthate esters, which provide intermediate duration of action (1-2 weeks) and palmitate esters for extended release (4-6 weeks) [8]. The enanthate synthesis utilizes heptanoic acid derivatives under similar conditions to decanoate synthesis, while palmitate formation requires more vigorous conditions due to the longer chain length and reduced reactivity.

The esterification process requires careful control of reaction stoichiometry to minimize side reactions and ensure complete conversion of the starting material. Excess acylating agent must be carefully controlled to prevent over-acylation or formation of unwanted by-products. The reaction progress is typically monitored using high-performance liquid chromatography to ensure complete conversion and optimal product quality.

Advanced esterification techniques include the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) for carboxylic acid activation, which provides milder reaction conditions and reduced formation of side products. These methods are particularly advantageous for large-scale synthesis where reaction efficiency and product quality are paramount considerations.

The prodrug design also incorporates considerations of chemical stability under physiological conditions, with the ester linkage designed to be stable during storage but readily hydrolyzed following injection. The hydrolysis kinetics are influenced by factors including ester chain length, branching, and the presence of additional functional groups that can affect esterase recognition and binding.

Quality control aspects of prodrug synthesis include the determination of ester content, residual acid or alcohol content, and the assessment of potential degradation products. These parameters are critical for ensuring consistent clinical performance and patient safety. Advanced analytical techniques including mass spectrometry and nuclear magnetic resonance spectroscopy are employed to characterize the prodrug structure and confirm the absence of unwanted impurities.

The formulation of esterified prodrugs involves the development of oil-based injection vehicles that provide optimal drug release characteristics. These formulations typically utilize sesame oil or other pharmaceutical-grade oils as the vehicle, with careful selection based on viscosity, stability, and biocompatibility considerations. The oil vehicle must provide adequate dispersion of the ester while maintaining injectability through standard gauge needles.

Prodrug stability studies are conducted under accelerated conditions to predict long-term storage stability and establish appropriate storage conditions. These studies typically involve exposure to elevated temperatures and humidity levels while monitoring chemical stability through chromatographic analysis. The results inform the development of appropriate packaging and storage recommendations for clinical use.

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

3

Exact Mass

506.1173245 g/mol

Monoisotopic Mass

506.1173245 g/mol

Heavy Atom Count

32

UNII

3O4NUH2R5R

GHS Hazard Statements

Aggregated GHS information provided by 192 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302+H312+H332 (80.21%): Harmful if swallowed, in contact with skin or if inhaled [Warning Acute toxicity, oral;
acute toxicity, dermal;
acute toxicity, inhalation];
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Dopamine
DRD2 [HSA:1813] [KO:K04145]

Pictograms

Irritant

Irritant

Other CAS

51529-01-2
2413-38-9

Wikipedia

(Z)-flupentixol dihydrochloride

Dates

Last modified: 08-15-2023

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